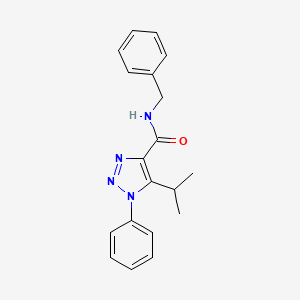![molecular formula C8H15FN6O2S B2445982 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride CAS No. 2411243-31-5](/img/structure/B2445982.png)
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride, also known as MTSESF, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is widely used in biochemical and physiological research to study the function and mechanisms of various proteins and enzymes.
Mécanisme D'action
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride acts as a potent inhibitor of cysteine residues in proteins by reacting with the thiol group of cysteine. This reaction leads to the formation of a covalent bond between 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride and the cysteine residue, which can cause conformational changes in the protein structure and alter its function.
Biochemical and Physiological Effects:
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride has been shown to have a wide range of biochemical and physiological effects in various biological systems. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride has also been shown to modulate the activity of ion channels, transporters, and receptors, which can have significant effects on cellular signaling and communication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride is its high specificity for cysteine residues in proteins, which allows researchers to selectively modify these residues and study their function. However, the use of 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride can also have limitations, as it can cause nonspecific effects on protein function and can be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for research involving 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride. One area of interest is the development of more selective and potent inhibitors of cysteine residues in proteins. Another area of interest is the application of 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride in the study of disease-related proteins and enzymes, which could lead to the development of new therapeutic targets and drugs. Additionally, the use of 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride in the study of ion channels and receptors could lead to a better understanding of their function and potential therapeutic applications.
Méthodes De Synthèse
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride is synthesized through a multistep process involving the reaction of piperazine with 1-methyltetrazole, followed by the addition of sulfonyl fluoride. The resulting product is a white crystalline powder that is highly soluble in water and other polar solvents.
Applications De Recherche Scientifique
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride is widely used in scientific research to study the function and mechanisms of various proteins and enzymes. It is commonly used as a chemical probe to modify cysteine residues in proteins, which allows researchers to study the role of these residues in protein structure and function. 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride is also used to study the function of ion channels, transporters, and receptors in various biological systems.
Propriétés
IUPAC Name |
4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN6O2S/c1-7(8-10-11-12-13(8)2)14-3-5-15(6-4-14)18(9,16)17/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHGLGDYCRUXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C)N2CCN(CC2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-tert-butyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2445899.png)
![[3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](3-methoxyphenyl)methanone](/img/structure/B2445900.png)
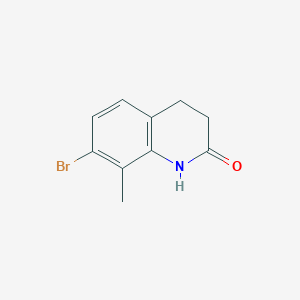
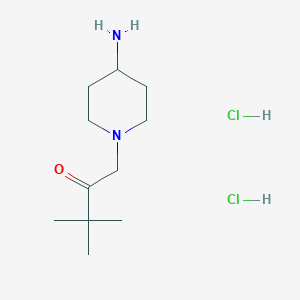
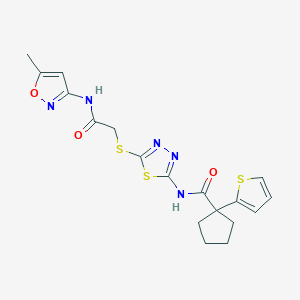
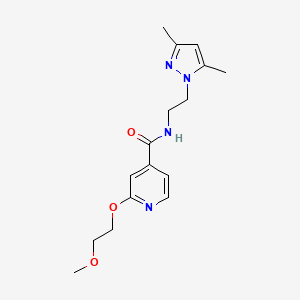
![N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2445909.png)
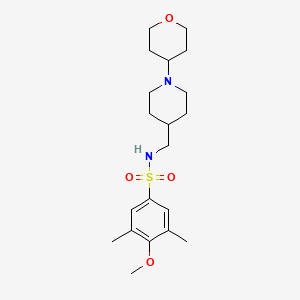
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)


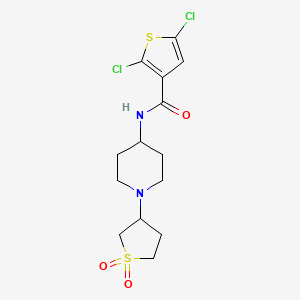
![4-bromo-N-methyl-N-[(2-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2445918.png)
